2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline
Description
2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline is a substituted aniline derivative characterized by a butoxy group (-O-C₄H₉) at the ortho position of the aniline ring and a 2-(2-methylphenoxy)butyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-butoxy-N-[2-(2-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-4-6-15-23-21-14-10-8-12-19(21)22-16-18(5-2)24-20-13-9-7-11-17(20)3/h7-14,18,22H,4-6,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOYZGPEKMONOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCC(CC)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline typically involves the reaction of 2-methylphenol with butyl bromide to form 2-butoxy-2-methylphenol. This intermediate is then reacted with 2-butylamine under specific conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Variations and Molecular Formulas
The compound is compared to analogs with modifications in the alkoxy/aryloxy substituents or the alkyl chain length. Key examples include:
*Estimated based on structural analogs.
Key Differences in Substituents
- Aniline Ring Modifications: The target compound’s 2-butoxy group enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy) or methyl groups (e.g., 2,5-dimethyl in ).
- N-Substituent Variations: The 2-(2-methylphenoxy)butyl group in the target compound creates steric hindrance due to the ortho-methyl group on the phenoxy ring. In contrast, analogs with meta-methylphenoxy (e.g., ) or benzyl-ether chains (e.g., ) exhibit different conformational flexibility.
Physicochemical Properties
- Lipophilicity: The butoxy group in the target compound contributes to a higher logD (octanol-water partition coefficient) compared to methoxy-substituted analogs (e.g., ). However, compounds with phenylpropoxy groups (e.g., ) may have even higher logD due to aromatic stacking. The 2-methylphenoxy substituent in the target compound reduces water solubility compared to unsubstituted phenoxy groups.
- Hydrogen Bonding: The target compound has 1 H-bond donor (NH group) and 3 H-bond acceptors (two ether oxygens and one amine), similar to analogs like . However, halogenated derivatives (e.g., ) show enhanced hydrogen bonding via N–H⋯Br/O interactions.
Biological Activity
2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline is , with a molecular weight of approximately 283.41 g/mol. The structure features a butoxy group linked to an aniline moiety, which is further substituted by a 2-methylphenoxy group, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that compounds similar to 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline exhibit various biological activities, including:
- Antimicrobial Activity : Some analogs have shown promising results against multidrug-resistant pathogens.
- Anticancer Properties : Certain derivatives have demonstrated significant inhibition of cancer cell proliferation in vitro.
- Immunomodulatory Effects : The compound may influence immune responses, potentially serving as an immunomodulator.
The biological activity of 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.
- Modulation of Immune Responses : The compound may suppress interferon-γ release in mixed lymphocyte reaction assays, indicating potential immunomodulatory properties.
- Antimicrobial Mechanisms : Similar compounds have shown activity against bacterial strains by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity :
- Immunomodulatory Effects :
- Antimicrobial Efficacy :
Safety and Toxicology
The safety profile of 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline has not been extensively documented. However, related compounds have undergone toxicity assessments, indicating favorable profiles at therapeutic doses. Further studies are needed to evaluate the long-term effects and potential toxicological impacts in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
